2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic compound that showcases a unique molecular architecture, combining a naphthyridinone core with a chlorobenzoyl group and an N-(3-methoxyphenyl)acetamide moiety. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry due to its structural features that may influence biological activity.
The compound is cataloged under various identifiers in chemical databases, including ChemDiv and BenchChem, which provide details about its molecular structure, synthesis methods, and potential applications. The compound's IUPAC name and molecular formula are significant for researchers looking to explore its properties and applications further.
This compound can be classified as an organic heterocyclic compound due to the presence of nitrogen in its ring structure. It falls under the category of naphthyridine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may begin with the formation of the naphthyridinone core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the chlorobenzoyl group and the N-(3-methoxyphenyl)acetamide moiety.
Key technical parameters for successful synthesis include:
The molecular formula of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide is . The structure can be represented using standard chemical notation such as SMILES or InChI formats:
Cc(cc1)nc(N(CC(Nc2cc(OC)ccc2)=O)C=C2C(c3cccc(Cl)c3)=O)c1C2=O
InChI=1S/C25H20ClN3O4/c1-3-34-22-10-5-4-9-21(22)29-23(31)15-30-14-20(24(32)17-7-6-8-18(27)13-17)25(33)19-12-11-16(2)28-26(19)30/h4-14H,3,15H2,1-2H3,(H,29,31)
The compound exhibits a complex arrangement that may contribute to its biological activity. Its structural features include:
The compound may undergo various chemical reactions typical of amides and heterocycles. Potential reactions include:
Understanding these reactions is crucial for developing synthetic pathways or modifying the compound for enhanced activity or stability.
The mechanism of action for 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide likely involves interactions with specific biological targets such as enzymes or receptors.
The compound may bind to active sites on target proteins, inhibiting their function or altering their activity. This interaction could lead to downstream effects on cellular pathways relevant to disease processes.
Further studies are required to elucidate the precise molecular targets and pathways influenced by this compound.
The physical properties of 2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(3-methoxyphenyl)acetamide include:
Key chemical properties include:
Relevant data should be collected through experimental studies to confirm these properties.
This compound holds potential applications in several scientific domains:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4